Product packaging for ATORVASTATIN CALCIUM(Cat. No.:)

ATORVASTATIN CALCIUM

Cat. No.: B1253945
M. Wt: 1155.3 g/mol
InChI Key: FQCKMBLVYCEXJB-MNSAWQCASA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Atorvastatin Calcium is a synthetically derived, potent, and selective competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate pathway . This inhibition effectively blocks the conversion of HMG-CoA to mevalonate, a crucial early step in hepatic cholesterol biosynthesis . The resultant decrease in intrahepatic cholesterol levels triggers an upregulation of low-density lipoprotein (LDL) receptors on hepatocyte surfaces, increasing the uptake and clearance of LDL-cholesterol (LDL-C) from the bloodstream . This well-characterized mechanism makes this compound an invaluable research tool for studying dyslipidemia, atherosclerosis, and cardiovascular disease risk reduction. Its investigative use extends to modeling the pharmacological management of primary hyperlipidemia, mixed dyslipidemia, and homozygous or heterozygous familial hypercholesterolemia . Beyond its classic lipid-lowering applications, this compound is a key compound for exploring pleiotropic effects, which are biological effects independent of its cholesterol-lowering action . Current research investigates its impact on cellular proliferation, apoptosis, and angiogenesis . Notably, recent studies in drug repurposing have highlighted its potential as an antineoplastic agent, with in vitro and in vivo investigations demonstrating promising anti-tumor activity in models of breast cancer, often utilizing advanced nanoparticle formulations to enhance targeted delivery . Researchers also employ this compound to study its potential renal protective effects and its role in modulating contrast-induced acute kidney injury . This product is provided for research purposes in non-clinical, laboratory settings. This compound is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C66H68CaF2N4O10 B1253945 ATORVASTATIN CALCIUM

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C66H68CaF2N4O10

Molecular Weight

1155.3 g/mol

IUPAC Name

calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate

InChI

InChI=1S/2C33H35FN2O5.Ca/c2*1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h2*3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/q;;+2/p-2/t2*26-,27-;/m11./s1

InChI Key

FQCKMBLVYCEXJB-MNSAWQCASA-L

SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2]

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2]

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2]

Pictograms

Irritant

Synonyms

(3R,5R)-7-(2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoic acid
atorvastatin
atorvastatin calcium
atorvastatin calcium anhydrous
atorvastatin calcium hydrate
atorvastatin calcium trihydrate
atorvastatin, calcium salt
CI 981
CI-981
CI981
Lipitor
liptonorm

Origin of Product

United States

Synthetic Chemistry and Process Optimization of Atorvastatin Calcium

Convergent Asymmetric Synthetic Routes for Atorvastatin (B1662188) Calcium

Stereoselective Approaches in Atorvastatin Calcium Synthesis

Stereoselectivity is crucial in atorvastatin synthesis because its biological activity is dependent on the (R, R) configuration of the two chiral centers in the β,δ-dihydroxy heptanoic acid side chain jchemrev.comoup.comresearchgate.net. Numerous stereoselective approaches have been devised to construct this moiety with high enantiomeric and diastereomeric purity.

One common strategy involves the use of chiral pool precursors or asymmetric synthesis catalyzed by metal complexes or enzymes jchemrev.comresearchgate.net. Another approach utilizes diastereoselective reductions of β-keto esters, often preceded by Claisen condensation of chiral β-hydroxy esters oup.com. For instance, the Narasaka-Prasad reduction, employing triethylborane (B153662) and sodium borohydride (B1222165) at low temperatures, has been used to achieve the desired syn-diol configuration in the side chain google.com.

Recent advancements include organocatalytic enantioselective cyclic anhydride (B1165640) desymmetrization to set the stereochemistry at a key carbon center acs.orgacs.org. Additionally, a stereocontrolled synthesis starting from D-aspartic acid has been reported, utilizing intramolecular oxidative oxygen-nucleophilic bromocyclization to form the chiral syn-1,3-diol moiety researchgate.net.

Key Intermediate Syntheses and Strategic Pathway Design

The synthesis of this compound typically involves the preparation of key intermediates that are then coupled to form the final molecule. Two main structural blocks are the substituted pyrrole (B145914) core and the dihydroxy heptanoic acid side chain or its protected precursors acs.orggoogle.com.

The pyrrole core is often constructed using the Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-diketone with an amine google.comnih.gov. This method remains a mainstream approach for industrial production google.com. Key intermediates in this route include a functionalized 1,4-diketone and a protected amino alcohol or amine that forms the side chain google.comnih.gov.

The synthesis of the chiral side chain intermediate, such as tert-butyl 2-(4R, 6R)-6-(2-aminoethyl)-2, 2-dimethyl-1, 3-dioxan-4-yl) acetate (B1210297), is particularly critical and has been the subject of extensive research to improve yield and stereoselectivity researchgate.netresearchgate.netthieme-connect.com. This intermediate can be synthesized from commercially available, inexpensive starting materials through efficient asymmetric routes researchgate.netthieme-connect.com.

Interactive Table 1: Examples of Key Intermediates and Synthetic Approaches

Intermediate ClassCommon Synthesis Method(s)Role in Atorvastatin Synthesis
Pyrrole CorePaal-Knorr SynthesisForms the central heterocyclic structure google.comnih.gov
Chiral Side ChainAsymmetric Synthesis, Biocatalysis, Chiral PoolProvides the crucial β,δ-dihydroxy heptanoic acid moiety with correct stereochemistry oup.comresearchgate.netresearchgate.net
1,4-DiketoneVarious routesPrecursor for the Paal-Knorr pyrrole synthesis nih.govgoogle.com
Pyrrolic AldehydeVarious routesIntermediate used in coupling reactions to the side chain google.comrsc.orgrsc.org

Biocatalytic Methodologies in this compound Production

Biocatalysis has emerged as a powerful tool in the synthesis of atorvastatin intermediates, offering advantages such as high selectivity, milder reaction conditions, and reduced environmental impact jchemrev.comresearchgate.netgordon.educhemistryforsustainability.org. Enzymes, including alcohol dehydrogenases, ketoreductases (KRED), glucose dehydrogenases (GDH), halohydrin dehalogenases (HHDH), and nitrilases, have been employed for specific transformations jchemrev.comresearchgate.netchemistryforsustainability.orgepa.govpsu.edu.

Biocatalytic methods are particularly valuable for establishing the correct stereochemistry of the side chain. For instance, the use of a 2-deoxyribose-5-phosphate aldolase (B8822740) (DERA) enzyme has been explored for the stereoselective synthesis of a key lactol intermediate, which can then be converted to the atorvastatin side chain researchgate.netgordon.edu. This approach can set both stereocenters with high selectivity in water at room temperature gordon.edu.

Another example involves the use of a two-step, three-enzyme process for the synthesis of the hydroxynitrile intermediate, ethyl (R)-4-cyano-3-hydroxybutyrate. This process utilizes a KRED and GDH for a biocatalytic reduction and an HHDH for a cyanation reaction, achieving high yield and enantiomeric excess epa.govpsu.eduresearchgate.net. Directed evolution has been used to optimize the activity and stability of these enzymes for large-scale application epa.govpsu.edu.

Interactive Table 2: Examples of Enzymes Used in Atorvastatin Intermediate Synthesis

Enzyme ClassRole in SynthesisExample Application
Ketoreductase (KRED)Stereoselective reduction of keto groupsReduction of ethyl-4-chloroacetoacetate psu.eduresearchgate.net
Glucose Dehydrogenase (GDH)Cofactor regeneration for KREDUsed in conjunction with KRED for reductive reactions psu.eduresearchgate.net
Halohydrin Dehalogenase (HHDH)Catalyzes replacement of halide with cyanideConversion of a chlorinated intermediate to a cyano-substituted intermediate psu.eduresearchgate.net
2-Deoxyribose-5-phosphate Aldolase (DERA)Stereoselective carbon-carbon bond formationSynthesis of lactol intermediates for the side chain researchgate.netgordon.edu
NitrilaseCatalyzes hydrolysis of nitrilesDesymmetrization of 3-hydroxyglutaronitrile jchemrev.com

Advancements in Industrial Scale Synthesis and Green Chemistry Principles

Scaling up the synthesis of this compound for industrial production requires addressing challenges related to yield, purity, cost, and environmental impact nih.govresearchgate.netgoogle.combiomolther.org. Significant efforts have been made to optimize existing routes and develop new, more efficient processes that align with green chemistry principles google.comgordon.edupsu.edu.

The traditional Paal-Knorr route, while widely used, has undergone optimization to improve efficiency and reduce waste google.comnih.gov. Improvements include optimizing work-up procedures, such as using ethyl acetate extraction to isolate the pure product at the ester hydrolysis and counter-ion exchange step nih.govresearchgate.net.

Green chemistry principles, such as minimizing waste, using less hazardous chemicals, and improving energy efficiency, are increasingly important in pharmaceutical manufacturing google.comgordon.edupsu.edu. The adoption of biocatalytic routes is a prime example of this, as enzymatic reactions often occur in water under mild conditions, reducing the need for harsh reagents and organic solvents gordon.edupsu.edu.

Process intensification techniques, including continuous manufacturing, are also being explored to improve efficiency and control on a large scale acs.org. Integrated continuous processes involving reaction, crystallization, filtration, and drying are being developed to enhance product quality and manufacturing efficiency acs.org.

The development of improved crystallization methods is also crucial for obtaining this compound with high purity and consistent particle size on a factory scale google.com. Techniques involving controlled addition of anti-solvents and seeding have been implemented to achieve desired crystal properties google.com.

Interactive Table 3: Industrial Process Optimization Strategies and Green Chemistry Aspects

Strategy/AspectDescriptionBenefits
Process Optimization (Paal-Knorr)Improved work-up procedures, isolation of intermediates as crystalline solidsHigher yield, improved purity, simplified operations nih.govresearchgate.net
BiocatalysisUtilizing enzymes for specific transformationsHigh selectivity, milder conditions, reduced waste, lower energy consumption researchgate.netgordon.edupsu.edu
Cyanide-Free RoutesDeveloping synthetic pathways that avoid the use of toxic cyanide reagentsImproved safety, reduced environmental impact acs.orgacs.orgresearchgate.netgoogle.com
Continuous ManufacturingIntegrating reaction, crystallization, and isolation steps into a continuous flowImproved efficiency, better process control, enhanced product quality acs.org
Improved CrystallizationControlling crystal size and purity through optimized proceduresConsistent product quality, improved handling properties google.com
Solvent SelectionUsing environmentally friendly solvents or minimizing solvent useReduced environmental impact, improved safety gordon.edupsu.edu

Advanced Analytical Characterization of Atorvastatin Calcium

Chromatographic Separation Techniques for Atorvastatin (B1662188) Calcium and Related Substances

High-Performance Thin-Layer Chromatography (HPTLC) in Atorvastatin Calcium Analysis

High-Performance Thin-Layer Chromatography (HPTLC) has emerged as a versatile, efficient, and cost-effective analytical tool for the quantification and qualification of this compound in bulk drug and pharmaceutical formulations. This technique offers the advantage of simultaneous analysis of multiple samples on a single plate, thereby increasing throughput. tbzmed.ac.ir

Various HPTLC methods have been developed and validated for the estimation of this compound, both as a single agent and in combination with other drugs like Ezetimibe, Nicotinic Acid, and Aspirin. nih.govajsrp.comresearchgate.net These methods are typically validated according to the International Council for Harmonisation (ICH) guidelines, ensuring their accuracy, precision, linearity, and specificity. ajsrp.com

The separation is commonly achieved on pre-coated silica (B1680970) gel 60 F254 plates. The choice of mobile phase is critical for achieving good resolution and compact bands. A variety of solvent systems have been successfully employed, for instance, a mixture of chloroform, benzene, methanol, and acetic acid (6.0:3.0:1.0:0.1 v/v/v/v) has been used for the simultaneous estimation of this compound and Ezetimibe. nih.gov Another validated method for this compound and Nicotinic acid uses a mobile phase of benzene: ethyl acetate (B1210297): toluene: methanol: glacial acetic acid (3:4:2.6:0.4:0.5 v/v/v/v). researchgate.net Densitometric detection is most often performed using a UV detector at a wavelength where the analyte exhibits maximum absorption, such as 247 nm or 250 nm. nih.govajsrp.com

The retention factor (Rf) is a key parameter in HPTLC, and for this compound, it varies depending on the specific chromatographic conditions. For example, in a simultaneous analysis with aspirin, this compound showed an Rf value of 0.61 ± 0.0084. researchgate.net The linearity of these methods is established over a specific concentration range, with correlation coefficients typically close to 0.999, indicating a strong linear relationship between concentration and response. nih.gov The limits of detection (LOD) and quantification (LOQ) are also determined to assess the sensitivity of the method. For instance, one method reported an LOD and LOQ for this compound to be 170 ng/spot and 570 ng/spot, respectively. nih.gov

Table 1: HPTLC Method Parameters for this compound Analysis

Parameter This compound & Ezetimibe nih.gov This compound & Nicotinic Acid ajsrp.com This compound & Aspirin researchgate.net
Stationary Phase Pre-coated silica gel 60F254 Pre-coated silica gel 60 GF 254 Pre-coated silica gel 60 GF 254
Mobile Phase Chloroform: Benzene: Methanol: Acetic Acid (6.0:3.0:1.0:0.1 v/v/v/v) Benzene: Ethyl Acetate: Toluene: Methanol: Glacial Acetic Acid (3:4:2.6:0.4:0.5 v/v/v/v) Chloroform: Toluene: Methanol: Glacial Acetic Acid (4:5.6:0.4:0.5 v/v/v/v)
Detection Wavelength 250 nm 247 nm 247 nm
Rf Value (Atorvastatin) Not Specified 0.64 ± 0.002 0.61 ± 0.0084
Linearity Range (Atorvastatin) 0.8 - 4.0 µg/spot 500 - 1500 ng/spot 500 - 1500 ng/spot
LOD (Atorvastatin) 170 ng/spot Not Specified 1.299 ng/spot
LOQ (Atorvastatin) 570 ng/spot Not Specified 3.9374 ng/spot

Stability-indicating HPTLC methods have also been developed to separate this compound from its degradation products, which is crucial for assessing the stability of the drug substance and formulations under various stress conditions. researchgate.net

Chemometric Applications in this compound Analytical Science

Chemometrics, the application of mathematical and statistical methods to chemical data, has found significant utility in the analysis of this compound, particularly for the resolution of complex mixtures without the need for prior separation. These techniques, when coupled with spectroscopic methods like UV-Vis spectrophotometry, offer a rapid and efficient alternative to traditional chromatographic analyses for the simultaneous quantification of this compound in multi-component pharmaceutical formulations. dergipark.org.tr

Multivariate calibration methods, such as Principal Component Regression (PCR) and Partial Least Squares (PLS), are the most commonly employed chemometric tools in this context. nsf.gov These methods are capable of extracting quantitative information from spectral data even in the presence of severe spectral overlap from other active pharmaceutical ingredients (APIs) and excipients. dergipark.org.trnsf.gov

The application of chemometrics in the analysis of this compound typically involves the following steps:

Experimental Design: A set of calibration samples with varying concentrations of this compound and the other components is prepared.

Spectral Data Acquisition: The UV-Vis spectra of the calibration samples are recorded over a specific wavelength range.

Model Building: A mathematical model is developed using a multivariate calibration algorithm (e.g., PLS or PCR) that correlates the spectral data with the concentrations of the analytes.

Model Validation: The predictive ability of the model is validated using an independent set of samples.

Sample Analysis: The validated model is then used to predict the concentration of this compound in unknown samples, such as commercial tablet formulations.

For instance, a study on the simultaneous determination of Atorvastatin and Amlodipine utilized PLS analysis of UV-spectral data. iglobaljournal.com The researchers applied various PLS modeling procedures, including interval PLS (iPLS) and synergy PLS (siPLS), to select the most informative spectral range, which resulted in a lower prediction error compared to using the full spectrum. iglobaljournal.com

The key advantages of using chemometric methods for this compound analysis include minimal sample pre-treatment, reduced analysis time, and decreased solvent consumption, aligning with the principles of green analytical chemistry. dergipark.org.tr These methods have been successfully applied to the simultaneous determination of this compound with other drugs like Ezetimibe and Amlodipine in their combined dosage forms. dergipark.org.triglobaljournal.com

Physicochemical Characterization Beyond Basic Identification

This compound is known to exist in multiple solid-state forms, including crystalline polymorphs and an amorphous form. iglobaljournal.com The specific solid form of an active pharmaceutical ingredient (API) can significantly influence its physicochemical properties, such as solubility, dissolution rate, and stability, which in turn can affect the bioavailability and therapeutic efficacy of the drug product.

This compound has a large number of reported polymorphs, with some sources citing over 60 forms. The amorphous form was the initially known solid form during early clinical trials and was found to be unstable, requiring protection from heat, oxygen, and moisture. Subsequently, several crystalline forms were discovered, with Form I being a stable, non-hygroscopic trihydrate that is often preferred for formulation due to its improved chemical stability and better processing characteristics compared to the amorphous form.

The characterization of these different solid forms is crucial for quality control and formulation development. X-ray Powder Diffraction (XRPD) is a primary technique used to identify and differentiate between the crystalline forms of this compound. Each crystalline form exhibits a unique XRPD pattern with characteristic peaks at specific 2θ angles. For example, crystalline Form I of this compound shows characteristic peaks at 2θ values of approximately 9.2°, 9.5°, 10.3°, 10.6°, 11.9°, and 12.3°. In contrast, the amorphous form lacks a long-range ordered crystal lattice and therefore produces a diffuse halo in the XRPD pattern instead of sharp peaks. iglobaljournal.com

Studies have been conducted to characterize commercial samples of this compound, revealing variations in their solid-state properties. iglobaljournal.com Some commercial crystalline samples have been identified as the stable Form I, while others have been found to contain polymorphic impurities. iglobaljournal.com Similarly, commercial amorphous samples have been characterized, with some corresponding to specific amorphous forms. iglobaljournal.com The discovery of new polymorphic forms of this compound remains an active area of research, as these new forms could offer improved performance characteristics.

Table 2: Selected Crystalline Forms of this compound and their Characteristic XRPD Peaks (2θ)

Form Characteristic Peaks (2θ)
Form I 9.2°, 9.5°, 10.3°, 10.6°, 11.9°, 12.3°
Form VII Broad peaks at 18.5-21.8° and 21.8-25.0°, with other broad peaks at 4.7°, 7.8°, 9.3°, 12.0°, 17.1°, 18.2°
Form VIII 6.9°, 9.3°, 9.6°, 16.3°, 17.1°, 19.2°, 20.0°, 21.6°, 22.4°, 23.9°, 24.7°, 25.6°, 26.5°
Form IX 4.7°, 5.2°, 5.7°, 7.0°, 7.9°, 9.4°, 10.2°, 12.0°, 17.0°, 17.4°, 18.2°, 19.1°, 19.9°, 21.4°, 22.5°, 23.5°, 24.8° (broad), 26.1°, 28.7°, 30.0°

Thermal analysis techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are indispensable tools for the physicochemical characterization of this compound. These methods provide valuable information about the thermal properties, stability, and solid-state form of the compound. iglobaljournal.com

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC thermograms of this compound can reveal events such as melting, crystallization, glass transitions, and solid-solid phase transitions. For crystalline forms of this compound, DSC typically shows a sharp endothermic peak corresponding to its melting point. The melting point can vary depending on the polymorphic form. For example, the melting point of this compound has been reported in the range of 156-158°C. The DSC curve of the commercial trihydrate form exhibits a broad endotherm between 70-140°C, indicating the loss of water, followed by a sharp melting endotherm at approximately 162.78°C. In contrast, amorphous this compound does not have a distinct melting point but shows a glass transition temperature (Tg), which has been observed around 140°C. iglobaljournal.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA is particularly useful for quantifying the amount of water or solvent in hydrated or solvated forms of this compound and for assessing its thermal stability. The TGA curve of crystalline this compound trihydrate shows a multi-step weight loss corresponding to the loss of loosely bound and hydrated water, followed by decomposition at higher temperatures. iglobaljournal.com The total mass loss in the initial steps can confirm the hydration state of the compound. For instance, a total mass loss of 4.44% in the first two steps is consistent with a trihydrate form.

The combination of DSC and TGA provides a comprehensive thermal profile of this compound, which is crucial for understanding its solid-state behavior and for the development of stable pharmaceutical formulations. iglobaljournal.com

Table 3: Thermal Properties of this compound from DSC and TGA

Thermal Event Temperature Range (°C) Technique Observation
Water Loss (Trihydrate) 70 - 140°C DSC Broad endotherm
Melting Point (Form I) ~162.78°C DSC Sharp endotherm
Glass Transition (Amorphous) ~140°C DSC Onset of glass transition iglobaljournal.com
Decomposition > 207°C TGA Fall in baseline iglobaljournal.com

The particle size and surface morphology of this compound are critical physical attributes that can influence its bulk properties, processing behavior, and biopharmaceutical performance, particularly its dissolution rate and bioavailability. Various analytical techniques are employed to characterize these properties.

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface morphology and particle shape of this compound. SEM images can reveal whether the particles are crystalline with well-defined facets or amorphous with irregular shapes. iglobaljournal.com For instance, studies have shown that crystalline samples of this compound consist of needle-shaped or lath-shaped particles, while amorphous samples are composed of irregularly shaped particles. iglobaljournal.com SEM can also be used for particle size analysis by measuring the dimensions of individual particles from the micrographs. iglobaljournal.com

Particle Size Analysis can be performed using various techniques, including laser diffraction and microscopy-based image analysis. The particle size distribution is an important parameter, as it can affect the flowability, compressibility, and dissolution characteristics of the drug powder. For example, different commercial samples of this compound have been shown to have mean particle diameters ranging from less than 1 µm to about 5 µm. iglobaljournal.com Micronization processes, such as antisolvent precipitation, have been employed to produce ultrafine amorphous this compound powder with a narrow particle size distribution in the range of 1-3 µm, which can enhance its dissolution properties.

The characterization of particle size and morphology is essential throughout the drug development process, from API manufacturing to final dosage form design. These properties can be influenced by the crystallization process, milling, and other manufacturing steps. Therefore, careful control and monitoring of these attributes are necessary to ensure consistent product quality and performance.

Mechanistic Pharmacological Investigations of Atorvastatin Calcium Preclinical and Molecular Focus

Molecular Mechanism of HMG-CoA Reductase Inhibition by Atorvastatin (B1662188) Calcium

Atorvastatin calcium functions as a selective, competitive inhibitor of HMG-CoA reductase. ncats.iofda.govdrugbank.com This enzyme catalyzes the conversion of HMG-CoA to mevalonate (B85504), a crucial and rate-limiting step in the synthesis of cholesterol in the liver. ncats.iofda.govdrugbank.compatsnap.com By inhibiting this enzyme, atorvastatin reduces the de novo synthesis of cholesterol, leading to a decrease in intracellular hepatic cholesterol concentrations. patsnap.comwikipedia.org This reduction triggers a compensatory upregulation of hepatic low-density lipoprotein (LDL) receptors on the surface of liver cells. fda.govpatsnap.comwikipedia.orgsmolecule.com The increased expression of LDL receptors enhances the uptake and catabolism of LDL cholesterol from the bloodstream, ultimately lowering circulating LDL-cholesterol levels. fda.govpatsnap.comwikipedia.orgsmolecule.com

Enzyme Kinetics and Half-Maximal Inhibitory Concentration (IC50) Determination

Atorvastatin is a potent inhibitor of HMG-CoA reductase. apexbt.com In vitro studies have determined the half-maximal inhibitory concentration (IC50) of atorvastatin for rat liver microsomal HMG-CoA reductase activity to be 7.5 nmol/L. ahajournals.org Another source indicates an IC50 value of 150 nM for this compound as a potent inhibitor of HMG-CoA reductase. apexbt.com Atorvastatin itself is administered in an active form (atorvastatin acid). pharmgkb.org Its active metabolites, ortho-hydroxy atorvastatin (2OH-ATS) and para-hydroxy atorvastatin (4OH-ATS), are reported to be equipotent to the parent compound and contribute significantly to the circulating HMG-CoA reductase inhibitory activity. fda.govdrugbank.comnih.govsemanticscholar.org The in vitro HMG-CoA reductase inhibitory activity (IC50) values for atorvastatin, 2OH-ATS, and 4OH-ATS have been reported as 3.71 nM, 5.54 nM, and 3.29 nM, respectively. nih.govsemanticscholar.org Approximately 70% of the circulating inhibitory activity for HMG-CoA reductase is attributed to these active metabolites. fda.govdrugbank.com

Here is a summary of reported IC50 values:

CompoundSourceIC50 ValueTarget Enzyme
Atorvastatin ahajournals.org7.5 nmol/LRat liver microsomal HMG-CoA reductase
This compound apexbt.com150 nMHMG-CoA reductase
Atorvastatin nih.govsemanticscholar.org3.71 nMHMG-CoA reductase
Ortho-hydroxy atorvastatin nih.govsemanticscholar.org5.54 nMHMG-CoA reductase
Para-hydroxy atorvastatin nih.govsemanticscholar.org3.29 nMHMG-CoA reductase

Statins, including atorvastatin, bind reversibly to HMG-CoA reductase with higher affinity compared to the natural substrate, HMG-CoA. nih.govresearchgate.net HMG-CoA binds with a Km of 4 μM, while statins exhibit a Ki (enzyme inhibitor binding constant) in the nanomolar range. nih.govresearchgate.net

Molecular Basis of Ligand-Enzyme Interactions and Binding Affinity

Statins contain a dihydroxycarboxylic acid moiety that mimics the structure of HMG-CoA, allowing them to compete for binding to the active site of HMG-CoA reductase. researchgate.net Atorvastatin binds to the L-domain of the HMG-CoA reductase protein. nih.gov The interaction involves both hydrophobic/non-polar and electrostatic or polar interactions. nih.gov Conformational changes occur within the dihydroxyheptanoic acid inhibitor moiety upon binding, particularly involving the C-1 carboxylate and C-3 hydroxyl groups. nih.gov The binding affinity, representing the strength of the interaction, is translated into the dissociation constant (Kd). royalsocietypublishing.org Higher affinity corresponds to a lower Kd. The binding ability of statins to human adenylate kinase 1 (hAK1), another enzyme they can interact with, shows similar binding ability at 25°C and 37°C, with Kd values in the range of approximately 15 to 30 μM at 37°C. nih.gov The thermodynamic properties of statin-HMG-CoA reductase binding correlate with their structure, with hydrophobic regions significantly influencing their thermodynamic behavior. nih.gov Enthalpy describes the attractive interaction between the ligand (statin) and the enzyme, while entropy relates to the repulsion of the enzyme from the solvent and changes in conformational freedom. nih.govresearchgate.net

Biotransformation Pathways and Active Metabolites of this compound

Cytochrome P450-Mediated Metabolism (CYP3A4, CYP3A5, CYP2C8)

The primary enzymes involved in the phase I oxidative metabolism of atorvastatin are cytochrome P450 (CYP) 3A4 and CYP3A5, with a minor contribution from CYP2C8. pharmgkb.orgnih.govsemanticscholar.orgnih.govmdpi.comnih.gov CYP3A4 is considered the major enzyme responsible for the formation of the two main active metabolites, ortho-hydroxy atorvastatin and para-hydroxy atorvastatin, through hydroxylation. fda.govwikipedia.orgnih.govsemanticscholar.orgnih.gov These hydroxylated metabolites are equipotent to the parent drug in inhibiting HMG-CoA reductase and are responsible for approximately 70% of the systemic inhibitory activity. fda.govdrugbank.comnih.govsemanticscholar.org CYP3A5 also contributes to atorvastatin metabolism in the gut and liver. mdpi.comnih.govmdpi.com While CYP2C8 is mentioned in the metabolism of atorvastatin, its role is considered minor compared to CYP3A4/5. semanticscholar.orgnih.govmdpi.comfrontiersin.org In vitro assays suggest that the CYP450-mediated oxidation is clearly polarized towards the lactone forms of atorvastatin and its metabolites. nih.govsemanticscholar.orgnih.gov

Glucuronidation Pathways (UGT1A1, UGT1A3, UGT2B7) and Acyl-Glucuronide Conjugation

Atorvastatin and its metabolites also undergo phase II metabolism, primarily through glucuronidation. pharmgkb.orgnih.govnih.gov This process is mediated by UDP-glucuronosyltransferase (UGT) enzymes, with UGT1A1, UGT1A3, and UGT2B7 playing significant roles. pharmgkb.orgnih.govnih.govfrontiersin.orgmdpi.com Glucuronidation is a critical step facilitating the conversion of the acid forms of atorvastatin and its metabolites to their corresponding lactones. nih.govfrontiersin.org The formation of an acyl-β-D-glucuronide conjugate of the statin acid is expected to be the major pathway for the enzymatic lactonization of atorvastatin in humans. nih.govnih.govencyclopedia.pubresearchgate.net UGT1A3 is a major contributor to this process, exhibiting significantly higher activity than UGT2B7. nih.gov UGT1A1 and UGT1A3 are both capable of forming glucuronide conjugates and the corresponding lactones for statins. smolecule.comnih.govnih.gov

Lactonization and Hydrolysis Equilibria of Atorvastatin and its Metabolites

Atorvastatin and its hydroxylated metabolites exist in equilibrium with their corresponding lactone forms in vivo. nih.govsemanticscholar.orgnih.govfrontiersin.org The acid form is generally considered pharmacologically active in inhibiting HMG-CoA reductase, while the lactone form is typically inactive towards this enzyme. nih.govfrontiersin.org The enzymatic lactonization of atorvastatin is primarily catalyzed by UGTs, particularly UGT1A3, often involving an acyl-glucuronide intermediate. nih.govnih.govnih.govfrontiersin.orgencyclopedia.pub The reverse reaction, hydrolysis of the lactone back to the open-acid form, can occur spontaneously at pH > 6 or be catalyzed by esterases or paraoxonases (PONs), such as PON1 and PON3. nih.govnih.govresearchgate.net Studies have shown that microsomal atorvastatin-lactone hydrolysis is correlated with PON1 and PON3 protein levels. nih.gov The interindividual variability in enzymatic lactone hydrolysis can be considerable. nih.gov

Drug Transporter Interactions Governing this compound Disposition

The disposition of this compound is significantly influenced by its interactions with various drug transporters, including both efflux and uptake transporters pharmgkb.orgafricanjournalofbiomedicalresearch.comconsensus.app. These interactions play a crucial role in the absorption, distribution, and elimination of atorvastatin and its metabolites utupub.fi.

Efflux Transporter (P-glycoprotein, BCRP) Substrate Activity

Atorvastatin is recognized as a substrate for several efflux transporters, notably P-glycoprotein (P-gp, ABCB1) and Breast Cancer Resistance Protein (BCRP, ABCG2) pharmgkb.orgutupub.firesearchgate.netresearchgate.netnih.govbanglajol.infonih.govconsensus.appnih.gov. These transporters are strategically located in various tissues, including the intestinal epithelium, liver, and blood-brain barrier, where they can limit the absorption, enhance the excretion, and influence the tissue distribution of their substrates utupub.fibanglajol.infosolvobiotech.com.

Studies using in vitro models, such as Caco-2 cells, have demonstrated P-gp-mediated efflux of atorvastatin researchgate.netbanglajol.info. Atorvastatin has been shown to be secreted across the apical surface of Caco-2 cell monolayers via P-glycoprotein-mediated efflux researchgate.net. The efflux ratio for atorvastatin in Caco-2 cells suggests active efflux researchgate.net. While P-gp typically transports lipophilic, cationic compounds, atorvastatin, a negatively charged compound, has also been shown to be a substrate researchgate.netbanglajol.info. The P-gp substrate activity of atorvastatin has been suggested by multiple studies banglajol.info.

Atorvastatin is also an established transport substrate for BCRP pharmgkb.orgresearchgate.netnih.govsolvobiotech.com. BCRP contributes to limiting the intestinal absorption and facilitating the biliary excretion of atorvastatin nih.gov. Both P-gp and BCRP can determine the central nervous system disposition of atorvastatin researchgate.net. The combined action of BCRP and P-gp can enhance the barrier function of these efflux transporters solvobiotech.com.

Beyond P-gp and BCRP, other efflux transporters like MRP1, MRP4, and MRP5, expressed on the sarcolemmal membrane of human skeletal muscle fibers, are also capable of transporting atorvastatin, potentially playing a protective role against intracellular accumulation in muscle tissue ahajournals.orgahajournals.orgevotec.com. MRP3 has also been shown to transport atorvastatin utupub.finih.gov.

Table 1: Atorvastatin Substrate Activity for Efflux Transporters

Efflux TransporterAtorvastatin Substrate ActivityRelevant Tissues
P-glycoprotein (P-gp/ABCB1)Yes pharmgkb.orgutupub.firesearchgate.netresearchgate.netnih.govbanglajol.infonih.govconsensus.appIntestine, Liver, Blood-Brain Barrier, Skeletal Muscle utupub.fibanglajol.infosolvobiotech.com
Breast Cancer Resistance Protein (BCRP/ABCG2)Yes pharmgkb.orgutupub.firesearchgate.netnih.govnih.govnih.govsolvobiotech.comIntestine, Liver, Kidney, Blood-Brain Barrier utupub.finih.govsolvobiotech.com
MRP1 (ABCC1)Yes ahajournals.orgahajournals.orgevotec.comSkeletal Muscle ahajournals.orgahajournals.orgevotec.com
MRP3 (ABCC3)Yes utupub.finih.govIntestine, Liver nih.gov
MRP4 (ABCC4)Yes ahajournals.orgahajournals.orgSkeletal Muscle ahajournals.orgahajournals.org
MRP5 (ABCC5)Yes ahajournals.orgahajournals.orgevotec.comSkeletal Muscle ahajournals.orgahajournals.orgevotec.com

Uptake Transporter (OATP1B1/1B3) Interactions

Atorvastatin is a substrate for hepatic uptake transporters, specifically Organic Anion Transporting Polypeptide 1B1 (OATP1B1, SLCO1B1) and OATP1B3 (SLCO1B3) pharmgkb.orgconsensus.apphelsinki.fitexas.govbiomedpharmajournal.org. These transporters are predominantly expressed on the sinusoidal membrane of hepatocytes and are critical for the uptake of statins from the bloodstream into the liver, the primary site of action and metabolism helsinki.fibiomedpharmajournal.orgnih.gov.

Studies have shown that OATP1B1 and OATP1B3 transport atorvastatin with high apparent affinities helsinki.fi. The Km values for atorvastatin uptake by OATP1B1, OATP1B3, and OATP2B1 have been reported as 2.6 μM, 1.9 μM, and 1.1 μM, respectively helsinki.fi. Metabolites of atorvastatin are also substrates of OATP1B1 pharmgkb.org.

In addition to OATP1B1 and OATP1B3, OATP2B1 (SLCO2B1) is also an uptake transporter for atorvastatin ahajournals.orgahajournals.orghelsinki.finih.govacs.org. OATP2B1 is expressed in various tissues, including skeletal muscle and the vascular endothelium of the human heart ahajournals.orgahajournals.orgnih.gov. OATP2B1 is a high-affinity uptake transporter for atorvastatin nih.gov.

Table 2: Atorvastatin Substrate Activity for Uptake Transporters

Uptake TransporterAtorvastatin Substrate ActivityRelevant TissuesKm Value (μM)
OATP1B1 (SLCO1B1)Yes pharmgkb.orgconsensus.apphelsinki.fitexas.govbiomedpharmajournal.orgLiver helsinki.fibiomedpharmajournal.orgnih.gov2.6 helsinki.fi
OATP1B3 (SLCO1B3)Yes pharmgkb.orgconsensus.apphelsinki.fitexas.govLiver helsinki.finih.gov1.9 helsinki.fi
OATP2B1 (SLCO2B1)Yes ahajournals.orgahajournals.orghelsinki.finih.govacs.orgSkeletal Muscle, Heart ahajournals.orgahajournals.orgnih.gov1.1 helsinki.fi

Cellular Implications of Transporter-Mediated Flux

In skeletal muscle, the balance between uptake by OATP2B1 and efflux by MRP1, MRP4, and MRP5 can determine the intracellular accumulation of atorvastatin ahajournals.orgahajournals.org. Overexpression of OATP2B1 has been shown to increase intracellular accumulation of statins in human skeletal muscle myoblast cells, while overexpression of MRP1 can abrogate this effect, highlighting the protective role of efflux transporters ahajournals.orgahajournals.org.

Inhibition of these transporters by co-administered drugs can lead to altered atorvastatin plasma and tissue concentrations, potentially impacting its efficacy and the risk of adverse effects pharmgkb.orgconsensus.appconsensus.appbiomedpharmajournal.orgnih.gov. For example, inhibitors of OATP1B1/1B3 can increase atorvastatin plasma levels by reducing hepatic uptake consensus.appbiomedpharmajournal.orgsps.nhs.uk. Similarly, inhibition of efflux transporters could potentially lead to increased intracellular concentrations in certain tissues.

Preclinical Pharmacodynamics at Cellular and Molecular Levels

The pharmacodynamic effects of atorvastatin at the cellular and molecular levels are primarily mediated by its inhibition of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis ijpsjournal.comnih.gov.

Regulation of Cellular Cholesterol Synthesis Pathways

Atorvastatin is a selective, competitive inhibitor of HMG-CoA reductase nih.govfda.gov. This enzyme is responsible for converting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) to mevalonate, a crucial precursor for cholesterol and other sterols ijpsjournal.comnih.govfda.gov. By inhibiting this step, atorvastatin effectively interrupts the cholesterol production pathway in the liver ijpsjournal.comnih.gov.

The reduction in intracellular cholesterol levels due to HMG-CoA reductase inhibition leads to a compensatory increase in the number of low-density lipoprotein (LDL) receptors on the surface of hepatic cells nih.govnews-medical.net. This increase in LDL receptors enhances the uptake of LDL cholesterol from the bloodstream into the liver, thereby lowering plasma LDL-C levels nih.govnews-medical.net.

The active metabolites of atorvastatin, ortho-hydroxy and para-hydroxy atorvastatin, also contribute to this effect by inhibiting HMG-CoA reductase activity ijpsjournal.comresearchgate.netnih.govmdpi.comportico.org. Their combined activity accounts for a significant portion of the total enzyme inhibition researchgate.netmdpi.comportico.org.

Atorvastatin's action on cholesterol synthesis is primarily targeted at the liver, the principal site of cholesterol synthesis and LDL clearance fda.govnews-medical.net. The extent of LDL reduction is more closely correlated with the drug dosage than with plasma drug concentration, although transporter interactions and metabolism influence the amount of drug reaching the liver fda.govnews-medical.net.

Upregulation Mechanisms of Hepatic LDL Receptors

The primary mechanism by which this compound lowers plasma low-density lipoprotein cholesterol (LDL-C) is through the inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. patsnap.comdrugbank.com This enzyme is critical in the mevalonate pathway, which is responsible for cholesterol biosynthesis in the liver. patsnap.comdrugbank.com By inhibiting HMG-CoA reductase, this compound reduces the synthesis of mevalonic acid, a precursor to cholesterol. patsnap.comdrugbank.com

The resulting decrease in hepatic cholesterol concentration triggers a compensatory mechanism in liver cells. patsnap.comdrugbank.com This mechanism involves an increase in the expression of LDL receptors on the surface of hepatocytes. patsnap.comdrugbank.com LDL receptors are responsible for binding and internalizing LDL particles from the bloodstream into the liver. patsnap.comdrugbank.com The increased number of hepatic LDL receptors leads to enhanced clearance of circulating LDL cholesterol from the blood, thereby lowering plasma LDL-C levels. patsnap.comdrugbank.com

In addition to inhibiting HMG-CoA reductase, statins, including atorvastatin, have been shown to suppress the inducible degrader of LDL receptor (IDOL) in human hepatoma cells, contributing to LDL receptor upregulation. nih.gov This suggests that atorvastatin influences LDL receptor levels through both the mevalonate pathway inhibition and potentially through modulating proteins involved in LDL receptor degradation.

Molecular Mechanisms of this compound's Anti-inflammatory Effects (in vitro, e.g., on pyroptosis pathways)

Beyond its lipid-lowering actions, this compound exhibits anti-inflammatory properties, which are considered part of its pleiotropic effects. consensus.appresearchgate.net Molecular investigations, particularly in vitro studies, have explored these anti-inflammatory mechanisms, including effects on pyroptosis pathways.

Pyroptosis is a form of programmed cell death characterized by the release of pro-inflammatory cytokines like interleukin-1β (IL-1β) and interleukin-18 (IL-18), often mediated by inflammasomes, such as the NLRP3 inflammasome, and the protein gasdermin D (GSDMD). nih.govfrontiersin.org Excessive pyroptosis is implicated in various inflammatory diseases, including atherosclerosis. nih.govfrontiersin.org

In vitro studies have demonstrated that atorvastatin can inhibit pyroptosis in vascular endothelial cells. nih.govnih.gov This inhibition has been linked to the downregulation of key components of the inflammasome pathway, including NLRP3, caspase-1, and GSDMD. nih.govnih.gov Atorvastatin has been reported to decrease the expression of these biomarkers, thereby reducing inflammation. nih.govnih.gov One proposed mechanism involves the lncRNA NEXN-AS1/NEXN pathway, where atorvastatin upregulates lncRNA NEXN-AS1, which in turn inhibits pyroptosis in vascular endothelial cells. nih.govnih.gov

Furthermore, atorvastatin's anti-inflammatory effects may involve modulating cellular levels of Rho proteins, which are involved in the expression of pro-inflammatory cytokines. mdpi.com Statins can also influence the activity of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory responses. nih.gov

Interaction with Amyloid-β Aggregation (in vitro studies)

In vitro studies have investigated the potential direct interaction of atorvastatin with amyloid-beta (Aβ) aggregation, a process implicated in Alzheimer's disease. Research suggests that the effect of atorvastatin on Aβ aggregation can be influenced by the presence of calcium ions. nih.govmpg.de

In its calcium salt form (this compound), atorvastatin has been observed to promote Aβ42 aggregation in vitro, which is attributed to the presence of calcium ions. nih.govmpg.deresearchgate.net However, when calcium ions are removed, the calcium-free form of atorvastatin demonstrates an inhibitory effect on Aβ42 aggregation. nih.govmpg.deresearchgate.net

Studies using techniques such as NMR spectroscopy, circular dichroism spectroscopy, thioflavin-T fluorescence assays, and transmission electron microscopy have shown that calcium-free atorvastatin can significantly inhibit Aβ42 aggregation, particularly when its concentration exceeds that of Aβ by at least a factor of two. nih.govmpg.deresearchgate.net Molecular dynamics simulations and NMR data suggest that calcium-free atorvastatin interacts with the KLVF binding site (residues 16-19) on the Aβ peptide. nih.govmpg.deresearchgate.net This interaction appears to involve the aromatic rings, hydroxyl, and methyl groups of atorvastatin and is thought to prevent the conformational transition of Aβ from an α-helix-dominant to a β-sheet-dominant structure, which is crucial for fibril formation. nih.govresearchgate.net

Data from in vitro aggregation assays using Thioflavin-T fluorescence illustrate the concentration-dependent inhibitory effect of calcium-free atorvastatin on Aβ42 aggregation:

Calcium-Free Atorvastatin Concentration (µM)Aβ42 Concentration (µM)ThT Intensity (Relative Fluorescence Units)Observation
025HighAggregation occurs
5025DecreasedReduced aggregation
12525Further DecreasedFurther reduced agg.
25025Significantly DecreasedSignificant inhibition

Note: Data is illustrative based on research findings indicating decreased ThT intensity with increasing calcium-free atorvastatin concentration, signifying reduced aggregation. researchgate.net

Investigation of Pleiotropic Molecular Effects in Preclinical Models

Preclinical models, particularly animal studies, have been instrumental in investigating the pleiotropic molecular effects of this compound beyond its primary lipid-lowering function. These effects encompass a range of activities, including anti-inflammatory, antioxidant, and effects on vascular function and fibrosis. researchgate.net

In mouse models of advanced atherosclerosis, atorvastatin has been shown to improve the inflammatory blood profile, leading to significant reductions in plasma C-reactive protein (CRP) and circulating monocytes. mdpi.comresearchgate.net This anti-inflammatory effect appears to be independent of cholesterol lowering in this specific model. mdpi.com The downregulation of the carboxypeptidase U (CPU) system, also known as TAFIa or CPB2, has been observed in these models and is considered a pleiotropic effect of atorvastatin treatment. mdpi.comresearchgate.net

Studies in rat models of posttraumatic joint contracture have explored the antifibrotic potential of atorvastatin. mdpi.com Atorvastatin treatment in this model resulted in a reduction in myofibroblast numbers and decreased collagen deposition in the joint capsule at early time points. mdpi.com However, this reduction in fibrosis markers did not translate to a significant improvement in joint mobility in this specific model. mdpi.com While gene expression of profibrotic mediators like α-smooth muscle actin (α-SMA), collagen type I, transforming growth factor β1 (TGF-β1), and interleukin-6 (IL-6) was not significantly affected by atorvastatin in this study, the reduction in myofibroblasts and collagen suggests an influence on fibrotic processes at a molecular and cellular level. mdpi.com

Atorvastatin's pleiotropic effects are often linked to its ability to inhibit the mevalonate pathway, which reduces the production of isoprenoids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). researchgate.net These isoprenoids are involved in the prenylation of various signaling proteins, including small GTPases like Rho proteins, which play roles in inflammation, cell proliferation, and other cellular processes. researchgate.netmdpi.com By inhibiting the prenylation of these proteins, atorvastatin can modulate their activity, contributing to its diverse pleiotropic effects observed in preclinical models.

The molecular mechanisms underlying these pleiotropic effects are complex and involve the modulation of various signaling pathways, including potentially ERK1/2, P38, and Smad3 pathways. researchgate.net Investigations in preclinical models continue to elucidate the intricate molecular targets and pathways through which atorvastatin exerts its effects beyond cholesterol lowering.

Preclinical ModelObserved Pleiotropic EffectMolecular/Cellular FindingsRelevant Pathways/Targets
Mouse model of advanced atherosclerosisImproved inflammatory blood profileReduced plasma CRP, reduced circulating monocytes, downregulation of CPU systemInflammation pathways, CPU system, potentially PPARα mdpi.com
Rat model of posttraumatic joint contractureReduced myofibroblast number, decreased collagen depositionReduced α-SMA and collagen I protein levels (early), no significant change in some gene expressionFibrotic pathways, myofibroblast differentiation, ECM synthesis, potentially mevalonate pathway
In vitro (vascular endothelial cells)Inhibition of pyroptosisDecreased NLRP3, caspase-1, GSDMD expression, upregulation of lncRNA NEXN-AS1Inflammasome pathway, pyroptosis pathway, lncRNA NEXN-AS1/NEXN pathway nih.govnih.gov
In vitro (Aβ aggregation)Inhibition of Aβ42 aggregation (calcium-free form)Interaction with Aβ42 KLVF site, prevention of β-sheet transitionAβ aggregation pathways

Note: This table summarizes findings discussed in the text and is not exhaustive of all preclinical research on atorvastatin's pleiotropic effects.

Degradation Kinetics and Stability Profiling of Atorvastatin Calcium

Forced Degradation Studies (Stress Testing) of Atorvastatin (B1662188) Calcium

Forced degradation studies involve exposing atorvastatin calcium to exaggerated conditions of hydrolysis, oxidation, photolysis, and thermal stress to induce degradation. scielo.brnih.govresearchgate.net These studies help to understand the intrinsic stability of the molecule and identify likely degradation products. innovareacademics.injaper.in

Hydrolytic Degradation Under Acidic, Basic, and Neutral Conditions

This compound is susceptible to hydrolytic degradation, particularly under acidic and basic conditions. scielo.brijsrst.com Studies have shown that atorvastatin degrades under both acidic and basic conditions. nih.gov In acidic media, the degradation follows first-order kinetics, while in basic media, it follows zero-order kinetics. nih.govresearchgate.net The rate constant for degradation in acidic medium has been reported as higher compared to basic medium, indicating lower stability in acidic environments. nih.govresearchgate.net Under moderately acidic conditions (0.1 M HCl), the most prominent decomposition product is the lactone form, resulting from the lactonization of the 3,5-dihydroxyheptanoate side chain. beilstein-journals.org Treatment with strong acids can lead to the formation of novel degradation products, including those resulting from the loss of the carboxanilide residue and intramolecular cyclization. researchgate.netnih.gov While degradation is observed in acid hydrolysis, this compound has been reported to be stable under alkaline conditions in some studies. scielo.br However, other research indicates significant degradation in alkaline hydrolysis, suggesting it is much more prominent under alkaline stress. appconnect.in Stress testing under neutral conditions has also been studied. japer.in

Here is a summary of observed hydrolytic degradation:

ConditionObserved DegradationKinetic OrderRate Constant (k)Notes
Acidic HydrolysisYesFirst-order1.88 × 10⁻² s⁻¹ nih.govFormation of lactone and other products. scielo.brresearchgate.netbeilstein-journals.org
Basic HydrolysisYes/NoZero-order2.35 × 10⁻⁴ mol L⁻¹ s⁻¹ nih.govStability varies across studies. scielo.brappconnect.in
NeutralStudiedNot specifiedNot specified japer.in

Oxidative Degradation Pathways

This compound is also susceptible to oxidative degradation. scielo.brijsrst.com Oxidative stress can lead to the formation of free radicals and reactive oxygen species. ijsrst.com Degradation has been observed under oxidative conditions using agents like hydrogen peroxide. scielo.brjaper.inmjcce.org.mk The primary degradation product of statins under oxidative stress is reported to be an epoxide impurity, which has a structural alert for potential genotoxicity. researchgate.netresearchgate.net Oxidative degradation can lead to a significant increase in impurities. mjcce.org.mk Methods have been developed for the preparation and isolation of oxidative degradation products. researchgate.net

Photolytic Degradation Processes

Exposure to light, particularly UV light, can induce the photodegradation of this compound. ijsrst.comappconnect.in Photodegradation has been observed in forced degradation studies. nih.govresearchgate.net Exposure to UV light can induce photo-oxygenation reactions, especially in the presence of water vapor and oxygen from the air. researchgate.netnih.gov These reactions can lead to photodegradation compounds with a higher proportion of C=O bonds compared to the intact drug. researchgate.netnih.gov The photodegradation process can be monitored by techniques like photoluminescence, where a significant decrease in intensity is observed upon exposure to UV light. researchgate.netnih.gov In the presence of NaOH and UV light, a new band in the photoluminescence excitation spectra appears, corresponding to photodegradation products. researchgate.netnih.gov While some studies indicate stability under photolytic conditions scielo.br, others report considerable degradation nih.govresearchgate.net.

Thermal Degradation Studies and Mechanism Elucidation

Thermal degradation of this compound has been investigated as part of process development and forced degradation studies. nih.govresearchgate.netresearchgate.net this compound can undergo degradation when subjected to heat. irjmets.comjaper.in Studies have shown considerable degradation under thermal stress conditions. nih.govresearchgate.net The degradation characteristics are much more prominent under alkaline hydrolysis, which can be considered a form of thermal stress in the presence of a base. appconnect.in Thermal degradation can lead to the formation of specific impurities. mjcce.org.mk The mechanism of thermal degradation has been studied, and all degradants may be due to the oxidation of the pyrrole (B145914) ring. researchgate.net A probable reaction mechanism involves intermediate endoperoxide formation with subsequent rearrangement and nucleophilic attack by the 5-hydroxy group of the heptanoic fragment. researchgate.net

Identification and Characterization of this compound Degradation Products

The identification and characterization of this compound degradation products are crucial for understanding its degradation pathways and ensuring the quality and safety of pharmaceutical products. innovareacademics.inresearchgate.net Various analytical techniques are employed for this purpose, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. ijsrst.comresearchgate.netresearchgate.netijpsdronline.com

Degradation of this compound can lead to the formation of several degradation products depending on the stress conditions. Under acidic conditions, the lactone form is a prominent degradation product. scielo.brresearchgate.netbeilstein-journals.org Strong acidic conditions can result in novel degradation products, including those formed by the loss of the carboxanilide residue and complex intramolecular rearrangements. researchgate.netbeilstein-journals.orgnih.gov Oxidative degradation can yield epoxide impurities. researchgate.netresearchgate.net Thermal degradation can also produce specific impurities. mjcce.org.mk

Studies have focused on isolating and characterizing unknown degradation products, particularly those formed under oxidative stress or in fixed-dose combinations with other drugs. ijpsdronline.comresearcher.life Techniques like preparative HPLC are used for isolating these impurities, and their structures are then characterized using techniques such as mass spectrometry and NMR spectroscopy. ijpsdronline.comresearcher.life

Some identified degradation products include the lactone compound formed under acidic conditions scielo.br, and unknown degradation impurities formed under oxidative stress nih.gov. Under thermal stress, known impurities can be formed. nih.gov Photolytic stress can also lead to the formation of known impurities. nih.gov

Development and Validation of Stability-Indicating Analytical Methods

The development and validation of stability-indicating analytical methods are essential for monitoring the degradation of this compound in bulk drug and pharmaceutical formulations. japer.inresearchgate.netappconnect.inepa.govnih.gov These methods must be specific, sensitive, precise, and accurate, capable of separating and quantifying the active drug substance in the presence of its degradation products, impurities, and excipients. scielo.brnih.gov

High-Performance Liquid Chromatography (HPLC) is a widely used technique for developing stability-indicating methods for this compound. scielo.brappconnect.inscielo.br Various RP-HPLC methods have been developed and validated according to ICH guidelines for specificity, precision, linearity, accuracy, and robustness. scielo.brappconnect.inscielo.br These methods typically involve using C18 or C8 columns and mobile phases consisting of mixtures of solvents like acetonitrile, methanol, water, and buffers at specific pH values, with UV detection at appropriate wavelengths (e.g., 245 nm, 256 nm, 277 nm). nih.govscielo.brnih.govappconnect.innih.gov

Validation parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) are determined to ensure the method's suitability for its intended purpose. appconnect.innih.gov Linearity ranges for this compound have been established in various methods. nih.govscielo.brjaper.inappconnect.innih.gov Recovery studies are performed to assess the accuracy of the method. nih.govscielo.brscielo.br The specificity of a stability-indicating method is demonstrated by its ability to resolve the drug peak from its degradation products and impurities under stress conditions. nih.govnih.govresearchgate.netnih.gov

Other analytical techniques, such as UPLC and HPTLC, have also been employed for the determination of this compound and its degradation products. innovareacademics.inijsrst.comemrespublisher.com LC-MS is particularly useful for the identification and characterization of degradation products. nih.govresearchgate.netemrespublisher.com

Here is an example of data that might be presented in a stability study using a validated HPLC method:

Stress ConditionTime Point% Atorvastatin Remaining% Degradation
Acid HydrolysisX hours[Data from search results][Calculated]
Basic HydrolysisX hours[Data from search results][Calculated]
OxidativeX hours[Data from search results][Calculated]
ThermalX hours[Data from search results][Calculated]
PhotolyticX hours[Data from search results][Calculated]

Intrinsic Stability Assessment and Degradation Pathways

The intrinsic stability of this compound has been assessed under various stress conditions according to ICH guidelines, including exposure to hydrolysis (acidic, basic, and neutral), oxidation, photolysis, and thermal stress nih.govirjmets.commdpi.com. These studies provide detailed insights into the drug's susceptibility to different environmental factors and the resulting degradation pathways.

Hydrolytic Degradation

This compound is known to undergo hydrolytic degradation, particularly in acidic conditions. Studies have shown significant degradation in acidic hydrolysis, while degradation was not observed under basic hydrolysis in some instances nih.govscielo.br. However, other research indicates degradation in both acidic and basic conditions, with different kinetic profiles. In an acid medium, the degradation follows first-order kinetics with a rate constant (k) of 1.88 × 10⁻² s⁻¹. In contrast, degradation in a basic medium follows zero-order kinetics with a rate constant (k) of 2.35 × 10⁻⁴ mol L⁻¹ s⁻¹, suggesting lower stability in acidic environments nih.govnih.govresearchgate.net. Acidic hydrolysis can lead to the formation of degradation products, including unknown impurities and known impurities such as H and J nih.gov. Strong acidic conditions can also result in the formation of complex, bridged molecules involving C-C bond formation of the lactone moiety with the pyrrole ring, migration of the isopropyl group, and loss of the carboxanilide residue researchgate.netbeilstein-archives.org.

Oxidative Degradation

Oxidative stress also contributes to the degradation of this compound. Exposure to oxidizing agents like hydrogen peroxide or oxygen can lead to the formation of oxidative degradation products nih.govgoogle.comgoogle.comnih.govlcms.cz. Studies using 1% H₂O₂ solution have shown considerable degradation nih.gov. Oxidative degradation can result in the formation of unknown degradation impurities, such as O1 and O2, alongside known impurities like L and D nih.gov. The oxidation of the pyrrole ring is a probable mechanism, potentially involving the formation of an intermediate endoperoxide followed by rearrangement researchgate.net. Lowering the oxygen content in the surrounding atmosphere can significantly reduce the formation of oxidative degradation products google.com.

Photolytic Degradation

This compound is sensitive to light and undergoes photolytic degradation upon exposure to UV and visible light nih.govirjmets.commdpi.comresearchgate.netscirp.orgresearchgate.netnih.gov. Photolytic stress studies conducted under conditions like 200 W h/m² of UV light and 1.2 million lux hours of visible light for several days have shown considerable degradation nih.gov. Photodegradation can lead to the formation of known impurities such as J, L, and D nih.gov. The photodegradation process can be influenced by the presence of excipients, the chemical interaction with buffer solutions, and hydrolysis reactions researchgate.netnih.gov. Photo-oxygenation reactions in the presence of water vapor and oxygen can occur when this compound in the solid state is exposed to UV light, leading to degradation products with a higher proportion of C=O bonds researchgate.netnih.gov.

Thermal Degradation

Thermal stress is another factor affecting the stability of this compound. Studies involving heating the drug substance at elevated temperatures, such as 105°C for 10 days or 180-200°C for a shorter period, have demonstrated thermal degradation nih.govasianpubs.org. Thermal degradation can result in the formation of known impurities like H and J nih.gov. Heating at higher temperatures (180-200°C) can yield multiple degradation compounds, which can be separated and characterized asianpubs.org.

Research Findings and Data

Forced degradation studies have been performed to evaluate the stability of this compound and to develop stability-indicating analytical methods ajpaonline.comnih.govirjmets.commdpi.com. These studies often involve quantifying the remaining drug substance and the formed degradation products using techniques like HPLC nih.govmdpi.comnih.govresearchgate.net. Mass balance close to 99.5% has been observed in some studies, indicating that the developed methods can account for the degraded drug substance nih.gov. The degradation kinetics under specific conditions, such as the first-order degradation in acidic medium and zero-order in basic medium, have been determined nih.govnih.govresearchgate.net.

The following table summarizes typical findings from forced degradation studies on this compound:

Stress ConditionConditionsObserved DegradationDegradation Products Identified (Examples)Kinetic Order (where determined)Rate Constant (where determined)
Acid Hydrolysis0.1 N HCl, 24 h, 25 ± 2°C nih.govConsiderableUnknown A1, H, J nih.govFirst Order nih.govnih.govresearchgate.net1.88 × 10⁻² s⁻¹ nih.govnih.govresearchgate.net
Base Hydrolysis1 N NaOH, 42 h, 25 ± 2°C nih.govNot observed nih.govNot identified nih.govZero Order nih.govnih.govresearchgate.net2.35 × 10⁻⁴ mol L⁻¹ s⁻¹ nih.govnih.govresearchgate.net
Oxidative1% H₂O₂, 24 h, 25 ± 2°C nih.gov; 3% H₂O₂, 40°C, 24h lcms.czConsiderableUnknown O1, O2, L, D nih.gov; Oxidative products google.comgoogle.comnih.govlcms.cz--
Thermal105°C, 10 days nih.gov; 180-200°C, 0.5 h asianpubs.orgConsiderableH, J nih.gov; Five compounds asianpubs.org--
PhotolyticUV (200 W h/m²), Visible (1.2 million lux hours), 11 days nih.govConsiderableJ, L, D nih.gov; Photoproducts scirp.orgresearchgate.netnih.govNot always first order scirp.org-

The identification and characterization of degradation products are critical aspects of stability studies. Techniques such as LC-MS, NMR spectroscopy, and X-ray crystal structure analysis are employed for this purpose nih.govresearchgate.netbeilstein-archives.orgasianpubs.orgmjcce.org.mk. Understanding the structures of these degradation products helps in establishing degradation pathways and assessing potential risks.

Advanced Pharmaceutical Formulation Research of Atorvastatin Calcium Excluding Dosage/administration

Strategies for Solubility and Dissolution Rate Enhancement

Improving the solubility and dissolution rate of atorvastatin (B1662188) calcium is crucial for enhancing its absorption and bioavailability. Various techniques have been explored to achieve this, including solid dispersion, nanoparticle formulations, and the development of amorphous forms.

Solid Dispersion Techniques for Atorvastatin Calcium

Solid dispersion is a widely employed technique to enhance the solubility and dissolution rate of poorly water-soluble drugs by dispersing the drug in an inert carrier matrix. nih.govresearchgate.netscispace.com This method can lead to the conversion of the drug from a crystalline to an amorphous state, which generally exhibits higher solubility and dissolution rates. ijpsonline.comualberta.camdpi.comnih.govjst.go.jp

Studies have investigated the use of various hydrophilic carriers for preparing this compound solid dispersions, such as PEG 4000, PEG 6000, Poloxamer 188, Poloxamer 407, β-Cyclodextrin, Chitosan (B1678972), and maltose (B56501) monohydrate. researchgate.netnih.govresearchgate.netscispace.compharmacophorejournal.com Different preparation methods, including conventional fusion, microwave-induced fusion, kneading, and solvent evaporation, have been utilized. nih.govresearchgate.netpharmacophorejournal.com

Research findings indicate that solid dispersions can significantly improve the solubility and dissolution profile of this compound compared to the pure crystalline drug and physical mixtures. For instance, a study using PEG 4000 as a carrier prepared by the conventional fusion method showed a significant increase in solubility and dissolution rate, with the drug in the solid dispersion exhibiting an amorphous nature. nih.gov Another study comparing β-Cyclodextrin, Chitosan, and PEG-4000 found that PEG-4000 was the most effective polymer for enhancing this compound solubility via the kneading method. researchgate.net The solubility of this compound-PEG 4000 in distilled water increased by 91.11%, while this compound-Chitosan and this compound-β-CD showed increases of 50.18% and 3.37%, respectively. researchgate.net

Interactive Data Table 1: Solubility Enhancement of this compound Solid Dispersions

CarrierMethodDrug:Carrier RatioSolubility Increase (compared to pure drug)Reference
PEG 4000Conventional Fusion1:3Significant increase nih.gov
β-CyclodextrinKneading1:13.37% researchgate.net
ChitosanKneading1:150.18% researchgate.net
PEG-4000Kneading1:191.11% researchgate.net
Maltose MonohydrateKneading1:3Almost five folds higher pharmacophorejournal.com
Poloxamer 407Melt Adsorption1:1:1 (with MAS)8.07 fold higher scispace.com
Soluplus®Spray Drying2:86.6-fold (vs crystalline), 2.5-fold (vs physical mixture) jst.go.jp

The conversion to the amorphous state within the solid dispersion is often confirmed by techniques such as Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC), which show the absence of characteristic crystalline peaks and changes in thermal behavior. mdpi.comnih.govresearchgate.netjst.go.jppharmacophorejournal.com

Nanoparticle Formulations (e.g., PLGA, Chitosan)

Nanoparticle formulations offer another approach to improve the solubility and dissolution rate of poorly soluble drugs like this compound by reducing particle size and increasing the surface area. consensus.appnih.gov Polymeric nanoparticles, particularly those made from biodegradable and biocompatible polymers like Poly(lactic-co-glycolic acid) (PLGA) and Chitosan, have been explored for this compound delivery. nih.govmdpi.comnih.govresearchgate.netiaamonline.org

PLGA nanoparticles loaded with this compound have been prepared using techniques such as single oil-water emulsion solvent evaporation. nih.govmdpi.com These formulations can enhance the aqueous solubility of the drug and lead to higher dispersibility. nih.gov Studies have shown that increasing PLGA concentration can influence the particle size of the nanoparticles. mdpi.com For example, increasing PLGA concentration from 2.5% to 7.5% w/v resulted in an increase in particle size from 238.1 ± 22.58 nm to 326.9 ± 16.74 nm. mdpi.com

Chitosan nanoparticles loaded with this compound have also been investigated, often prepared by methods like ionic gelation or solvent evaporation. researchgate.netiaamonline.org These nanoparticles can exhibit sizes in the nanometer range, for instance, between 220 and 314 nm for chitosan nanoparticles prepared by ionic gelation researchgate.net, and between 121.5 ± 1.18 to 150.5 ± 1.24 nm for those prepared by solvent evaporation iaamonline.org. Entrapment efficiency in chitosan nanoparticles can vary depending on the drug-to-polymer ratio, with higher polymer amounts generally leading to increased entrapment efficiency. researchgate.netiaamonline.org

Interactive Data Table 2: Characteristics of this compound Nanoparticle Formulations

Formulation TypePolymer(s)Preparation MethodParticle Size (approximate range/mean)Entrapment Efficiency (range/mean)Reference
PLGA NanoparticlesPLGASingle O/W Emulsion Solvent Evaporation248.2 ± 15.13 nm (optimized)87.63 ± 3.21% (optimized) nih.govmdpi.com
Chitosan NanoparticlesChitosanIonic Gelation220-314 nm50%-75% researchgate.net
Chitosan NanoparticlesChitosanSolvent Evaporation121.5-150.5 nm61.2%-98.2% iaamonline.org
Chitosan-Coated PLGA NPsPLGA, ChitosanSingle Emulsion Solvent Evaporation192.0 ± 21.6 nmHigh entrapment nih.govtandfonline.com

Chitosan-coated PLGA nanoparticles have also been developed, demonstrating a positive surface charge and sizes in the range of 80.0–190.0 ± 21.6 nm. nih.govtandfonline.com These systems aim to combine the benefits of both polymers for enhanced delivery.

Development of Amorphous this compound Forms

The amorphous form of this compound possesses higher solubility and dissolution rate compared to its crystalline forms. ijpsonline.comualberta.ca While the amorphous form was used in early clinical trials, a more stable crystalline trihydrate form (Form I) was later developed and approved due to improved physical and chemical stability, better filtration and drying properties, and tighter particle size distribution. crystalpharmatech.com

Despite the advantages of the crystalline form for manufacturing and stability, research continues into the development and stabilization of amorphous forms or co-amorphous systems to leverage their enhanced solubility. Techniques like spray drying and co-crystallization with coformers such as maleic acid or nicotinamide (B372718) have been explored to produce amorphous or co-amorphous solids of this compound. ualberta.camdpi.comjst.go.jpnih.govsciencetechindonesia.com

Studies on co-amorphous systems, such as this compound-nicotinamide, have shown improved intrinsic dissolution rate and solubility compared to crystalline this compound. ualberta.ca Similarly, co-amorphous solids prepared with maleic acid using spray drying demonstrated greater solubility in water compared to the pure crystalline drug. sciencetechindonesia.com Amorphous solid dispersions prepared by spray drying with hydrophilic polymers like HPMC and surfactants have also successfully converted crystalline this compound to its amorphous state, leading to increased solubility and dissolution. mdpi.comnih.gov

Interactive Data Table 3: Solubility of Different this compound Forms/Systems

Form/SystemPreparation MethodSolubility (µg/mL) (approximate)ComparisonReference
Crystalline this compound-100BCS Class II low solubility ijpsonline.com
This compound-Nicotinamide Co-amorphousSolvent EvaporationHigher than crystallineImproved intrinsic dissolution and solubility ualberta.ca
This compound-Maleic Acid Co-amorphousSpray DryingGreater than pure crystallineIncreased solubility in water sciencetechindonesia.com
Amorphous Solid Dispersion (with HPMC and SLS)Spray Drying~18-fold increaseCompared to free drug mdpi.com

While the amorphous form offers solubility advantages, its inherent thermodynamic instability and tendency to revert to a more stable crystalline form during storage remain challenges that formulation scientists address through various stabilization strategies, including the use of carriers in solid dispersions and the formation of co-amorphous systems. ijpsonline.comualberta.ca

Controlled and Sustained Release Drug Delivery Systems

Controlling the release rate of this compound is important for maintaining therapeutic levels over an extended period, reducing dosing frequency, and potentially improving patient compliance. Various strategies are employed to develop controlled and sustained release formulations.

Polymer-Based Matrix Systems for Sustained Release

Polymer-based matrix tablets are a common approach to achieve sustained drug release. In these systems, the drug is dispersed within a polymer matrix that controls the rate of drug diffusion or erosion. wisdomlib.orgscirp.orgresearchgate.net Both natural and synthetic hydrophilic polymers are utilized in the formulation of this compound sustained release matrix tablets. researchgate.netijrps.com

Examples of polymers investigated include natural gums like Xanthan gum, Guar gum, and Carrageenan, as well as synthetic polymers like Hydroxypropyl methylcellulose (B11928114) (HPMC) (various grades like K4M, K15M, K100M, 50 cps) and Carbomer. scirp.orgresearchgate.netijrps.comajptonline.comresearchgate.net The concentration and type of polymer significantly influence the drug release rate. researchgate.netijrps.com Higher concentrations of natural polymers like Xanthan gum have been shown to exhibit retarded drug release over extended periods. researchgate.netijrps.com

Studies evaluating these matrix tablets assess parameters such as in vitro dissolution profiles, drug release kinetics, and the effect of polymer concentration on release rate. researchgate.netijrps.com The drug release mechanism from matrix tablets can follow different models, such as zero-order, first-order, Higuchi, or Korsmeyer-Peppas, depending on the formulation composition. researchgate.netijrps.comajptonline.com For instance, formulations with higher concentrations of natural polymers have shown drug release following zero-order or Korsmeyer-Peppas models. researchgate.netijrps.com

Interactive Data Table 4: In Vitro Drug Release from Sustained Release Matrix Tablets

Polymer(s)Polymer Concentration (example)Cumulative Drug Release (% at a specific time)Release Kinetics Model (example)Reference
Xanthan gumHigher concentration (e.g., 60 mg)72% up to 17 h (F2)Korsmeyer-Peppas (R²>0.9022) researchgate.netijrps.com
Guar gumHigher concentration (e.g., 60 mg)98% up to 17 h (F4)Zero order (R²=0.9244) ijrps.com
CarrageenanHigher concentration (e.g., 60 mg)85% up to 17 h (F6)Zero order (R²=0.9348) ijrps.com
HPMC K4M, Guar gum, Sodium bicarbonateVaried concentrations79% to 93% after 12 hrsNon-Fickian transport jopcr.com
CarbomerOptimized concentrationControlled release at alkaline pH- scirp.org

Carbomer-based matrix systems are designed to ensure drug release primarily in the alkaline pH region, where this compound exhibits higher solubility. scirp.org These systems leverage the pH-dependent swelling and erosion properties of Carbomer to control the release rate. scirp.org

Gastroretentive Formulations (e.g., Effervescent Floating Tablets)

Gastroretentive drug delivery systems (GRDDS) are designed to prolong the residence time of the dosage form in the stomach, which can be beneficial for drugs like this compound that are better absorbed in the upper part of the gastrointestinal tract. wisdomlib.orgajptonline.comijpar.comjddtonline.info Effervescent floating tablets are a type of GRDDS that utilize gas-generating agents to decrease the bulk density of the tablet, causing it to float on gastric contents. wisdomlib.orgajptonline.comjopcr.comijpar.comjddtonline.infoamazonaws.com

These formulations typically incorporate polymers that swell in gastric fluid, along with effervescent components like sodium bicarbonate and citric acid. ajptonline.comjopcr.comijpar.comjddtonline.infoamazonaws.com The swelling of the polymer and the generation of gas contribute to the buoyancy of the tablet. ajptonline.com Polymers such as HPMC (K4M, K15M), psyllium husk, carboxymethylcellulose, Carbopol, xanthan gum, sodium alginate, Ethyl cellulose (B213188), Karaya gum, Tamarind gum, and Sterculia gum have been used in the development of this compound floating tablets. ajptonline.comjopcr.comijpar.comamazonaws.com

Evaluation of gastroretentive floating tablets includes assessing floating properties (buoyancy lag time and total floating time), swelling characteristics, and in vitro drug release in simulated gastric fluid. ajptonline.comjopcr.comijpar.com Optimized formulations are designed to exhibit a short buoyancy lag time and maintain floating for an extended period, often exceeding 12 hours. ajptonline.comjopcr.comijpar.com The release of this compound from these floating tablets is typically sustained, with the release mechanism often following non-Fickian or zero-order kinetics. ajptonline.comjopcr.com

Interactive Data Table 5: Characteristics of Gastroretentive Floating Tablets

Formulation TypePolymers Used (examples)Gas Generating Agent (examples)Floating Time (example)In Vitro Drug Release (% at a specific time) (example)Reference
Effervescent Floating TabletsHPMC K4M, K15M, Psyllium husk, etc.Sodium bicarbonate, Citric acid>12 hoursSustained release ajptonline.com
Effervescent Floating TabletsEthyl cellulose, Karaya gum, HPMC K4MSodium bicarbonate, Citric acid>12 hours98.81% in 12 h (optimized) ijpar.com
Effervescent Floating TabletsHPMC K15, Tamarind gum, Sterculia gumSodium bicarbonate, Citric acid>8 hours (F9)87.66% in 8 h (F9) amazonaws.com
Effervescent Floating TabletsHPMC K4M, Guar gum, Sodium bicarbonate, Lactose (B1674315)Sodium bicarbonate>12 hrs79% to 93% after 12 hrs jopcr.com

These gastroretentive systems aim to enhance the absorption of this compound in the stomach and upper small intestine, potentially leading to improved oral bioavailability. wisdomlib.orgajptonline.comijpar.comjddtonline.info

Excipient Compatibility Studies in this compound Formulations

Excipient compatibility studies are essential during the preformulation stage of drug development to identify potential interactions between the active pharmaceutical ingredient (API) and the inactive components of a formulation. These interactions can affect the stability, dissolution, and bioavailability of the drug product. For this compound, which can be sensitive to acidic conditions, the choice of excipients is particularly important. nih.gov

Studies have investigated the compatibility of this compound with various excipients commonly used in solid dosage forms, such as tablets. Techniques like Differential Scanning Calorimetry (DSC), Fourier Transform Infrared (FT-IR) spectroscopy, and Powder X-ray Diffraction (PXRD) are often employed to detect physical or chemical interactions. plos.orgresearchgate.netijpsdronline.com

Research has shown that certain excipients can exhibit incompatibility with this compound. For instance, DSC studies have indicated physical interactions between this compound and excipients like microcrystalline cellulose (Avicel 101), magnesium stearate, mannitol, and sodium lauryl sulfate. researchgate.netijpsdronline.com While some studies using PXRD, FT-IR, and TGA showed no interactions between this compound trihydrate Form I and excipients such as microcrystalline cellulose 101, calcium carbonate, lactose monohydrate, croscarmellose sodium, hydroxypropyl cellulose, magnesium stearate, and polysorbate 80, DSC results sometimes revealed physical interactions, potentially heat-induced. plos.orgpharmaexcipients.com

Further research focusing on the surface acidity of excipients has demonstrated a correlation between excipient acidity and the chemical stability of this compound. Acid-induced degradation, leading to the formation of atorvastatin lactone, was observed in mixtures with excipients exhibiting lower pH equivalent (pHeq) values. Excipients with pHeq values below 3 showed pronounced lactone formation, while those with pHeq above 6 resulted in no observable lactone formation. nih.gov This highlights the importance of considering the surface acidity of excipients, not just the solution pH, when formulating acid-sensitive APIs like this compound. nih.gov

Some excipients, including acidic excipients like stearic acid and certain ionic or salt excipients such as croscarmellose sodium, carmellose calcium, and sodium starch glycolate, have been identified as potentially incompatible with this compound. google.com Conversely, studies have also identified excipients like HPMC that show no interaction with the drug via FTIR analysis. rjptonline.org The use of water-insoluble alkaline excipients and antioxidants has been explored to enhance the stability of both amorphous and crystalline this compound in formulations. google.com

Preclinical Formulation Bioequivalence and Comparative Dissolution Studies

Preclinical formulation bioequivalence and comparative dissolution studies are crucial steps in the development of generic drug products and new formulations. These studies aim to ensure that a new formulation performs similarly to a reference product in terms of drug release and absorption. This compound, classified as a BCS Class II drug (low solubility, high permeability), often requires careful formulation strategies to enhance its dissolution rate and thus improve bioavailability. researchgate.net

Comparative dissolution studies are often performed in various pH media (e.g., 1.2, 4.5, and 6.8) to assess the in vitro drug release profiles of different formulations. dissolutiontech.com The similarity factor (f2) is a commonly used metric to compare dissolution profiles, with values between 50 and 100 typically indicating similarity. rjptonline.org

Studies comparing the dissolution profiles of different this compound tablet formulations, including innovator and generic products, have shown variability. While many products meet pharmacopoeial dissolution requirements (e.g., 80% dissolved within 30 minutes in pH 6.8 phosphate (B84403) buffer), their dissolution profiles may not always be similar to the innovator product across all pH conditions. dissolutiontech.com Differences in dissolution profiles can be attributed to variations in physical characteristics, manufacturing processes, and the type and amount of excipients used. dissolutiontech.com

Enhancing the dissolution rate of this compound is a key focus in formulation research. Approaches like the formation of solid dispersions with carriers such as PEG 4000 have demonstrated improved solubility and dissolution rates compared to the pure drug. jocpr.com Studies on fast-dissolving tablets utilizing super disintegrating agents, including natural options like mucilage of Plantago ovata, have shown promising results in achieving rapid dissolution. rjptonline.org

Preclinical bioequivalence studies, often conducted in healthy subjects, compare the pharmacokinetic profiles (e.g., Cmax and AUC) of a test formulation to a reference product. europa.eugeneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nl These studies are essential to demonstrate that the test formulation is bioequivalent to the reference product, meaning it is absorbed into the bloodstream at the same rate and to the same extent. europa.eugeneesmiddeleninformatiebank.nl For this compound, bioequivalence is typically assessed by comparing the 90% confidence intervals for the ratios of adjusted geometric means for AUC (AUC0-t or AUCinf) and Cmax between the test and reference products, which should fall within the acceptance range of 80% to 125%. europa.eugeneesmiddeleninformatiebank.nl

Studies have successfully demonstrated bioequivalence between generic this compound tablets and the innovator product. geneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nlfda.gov For instance, an 80 mg this compound trihydrate formulation was found to be bioequivalent to the reference product based on a single-dose, randomized, crossover study in healthy subjects. geneesmiddeleninformatiebank.nl Bioequivalence established for a higher strength tablet can often be extrapolated to lower, dose-proportional strengths if certain conditions regarding formulation composition, manufacturing process, and dissolution profiles are met. cbg-meb.nlgeneesmiddeleninformatiebank.nl

It is important to note that while in vitro dissolution testing is a valuable tool, it may not always perfectly correlate with in vivo performance, particularly for BCS Class II drugs. brieflands.com Therefore, in vivo bioequivalence studies remain critical for confirming the therapeutic equivalence of different this compound formulations. brieflands.com

Computational and Theoretical Chemistry Applications to Atorvastatin Calcium

Molecular Docking Simulations of Atorvastatin (B1662188) Calcium

Molecular docking simulations are used to predict the preferred orientation and binding affinity of atorvastatin calcium within a target protein's binding site. This technique helps to understand the nature of drug-target interactions and identify key residues involved in binding.

Studies have utilized molecular docking to investigate the interaction of atorvastatin with various proteins, including HMG-CoA reductase, its primary target researchgate.netnih.gov, and human serum albumin (HSA), a major drug carrier protein jrespharm.com. Docking simulations of atorvastatin with bovine serum albumin (BSA) have shown that atorvastatin binds within the subdomain IIA pocket, forming hydrogen bonds with residues like Trp-213. plos.org. Hydrophobic and electrostatic interactions also contribute to the stability of the complex plos.org. The observed binding energy for the atorvastatin-BSA complex in one study was -4.35 kcal/mol plos.org. Molecular docking has also been used to confirm the competitive binding of atorvastatin and warfarin (B611796) to Site I of HSA, highlighting the importance of atorvastatin's structural flexibility for complex stability jrespharm.com.

Molecular docking studies involving atorvastatin and paraoxonase-1 (PON1), an enzyme associated with lipid metabolism, have shown varying affinities depending on the PON1 polymorphic structure. While some studies suggest a low affinity of atorvastatin for PON1, others indicate that atorvastatin may not significantly affect paraoxonase activity or could even increase it dergipark.org.tr.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a correlation between the structural properties of a series of compounds and their biological activity. For this compound, QSAR studies aim to identify the molecular features that are crucial for its inhibitory activity against HMG-CoA reductase and to design novel analogues with improved efficacy.

QSAR models for HMG-CoA reductase inhibitors, including atorvastatin analogues, have been developed using various molecular descriptors. These descriptors can be 2D or 3D, representing different aspects of molecular structure and properties mdpi.com. Studies have shown that properties such as charge, connectivity, and distance can be significant descriptors in predicting HMGCR inhibition eurekaselect.com. For instance, a 2D QSAR model for HMGCR inhibitors, based on atorvastatin analogs, utilized descriptors related to charge (GATS1p), connectivity (SCH-7), and distance (VE1_D), yielding statistical values of R²=0.67, RMSEtr=0.33, R² ext=0.64, and CCCext=0.76 eurekaselect.com. Other QSAR studies have explored the importance of descriptors like CATS2D_04_AA and CATS2D_04_DA, which have been linked to various properties including blood-brain barrier and skin permeability mdpi.com. The number of methyl groups (C-001) and the number of pyrrole (B145914) rings have also been considered, although their link to HMG-CoA reductase inhibition was found to be weak in some models mdpi.com.

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to atorvastatin analogues to understand the contribution of steric and electrostatic fields to their inhibitory activity researchgate.netnih.gov. These studies have indicated that hydrophobic and electrostatic fields play key roles in the QSAR models researchgate.netnih.gov.

Density Functional Theory (DFT) Calculations for Electronic Structure and Conformational Analysis

Density Functional Theory (DFT) calculations are quantum mechanical methods used to investigate the electronic structure, properties, and conformational preferences of molecules. For this compound, DFT calculations provide insights into its molecular geometry, stability of different conformers, and electronic distribution.

DFT calculations have been employed to optimize the geometries of atorvastatin and its analogues, including ground and transition states, to understand rotational energy barriers unibo.it. These calculations can help predict the activation energy for rotation around specific bonds, which is relevant for understanding the existence and interconversion of atropisomers unibo.it. DFT studies have also been used to analyze the electronic properties of atorvastatin, such as charge distribution and molecular orbitals researchgate.net.

Furthermore, DFT calculations have been applied to study the crystal structure of this compound trihydrate (Form I). These calculations have helped to optimize the structure and analyze the contributions to the total crystal energy, including intramolecular deformation energy and intermolecular interactions like hydrogen bonds and electrostatic attraction cambridge.org. DFT has also been used in solid-state NMR studies to determine chemical shift tensors at different atomic sites in the crystal structure, providing information about the electronic environment and molecular dynamics within the solid state nih.govacs.org. Calculations have indicated that observed conformations of atorvastatin anions in the crystal structure are higher in energy than their respective local minima, suggesting the importance of intermolecular interactions in determining the solid-state conformation cambridge.org.

Physiologically Based Pharmacokinetic (PBPK) Modeling for Mechanistic Prediction

Physiologically Based Pharmacokinetic (PBPK) modeling is a computational approach that simulates the absorption, distribution, metabolism, and excretion (ADME) of a drug within a biological system. PBPK models for this compound aim to mechanistically predict its pharmacokinetic behavior in various populations and scenarios, including drug-drug interactions and the effects of disease states.

PBPK models for atorvastatin incorporate its physicochemical properties and biological processes involved in its disposition. These models often include modules for absorption, distribution to different tissues, metabolism primarily by CYP3A4, and elimination mdpi.comuri.eduresearchgate.net. PBPK modeling has been used to characterize the complex pharmacokinetic processes of atorvastatin and extrapolate its behavior to special populations mdpi.com.

Studies have highlighted the importance of incorporating transporter-mediated processes, such as hepatic uptake by OATP1B1 and OATP1B3 and efflux by P-gp and BCRP, into atorvastatin PBPK models for accurate prediction of its disposition and potential drug-drug interactions mdpi.comresearchgate.netnih.govdiva-portal.org. For example, PBPK models have been used to predict drug-drug interactions between atorvastatin and other drugs like rifampicin (B610482) and dronedarone (B1670951), considering the involvement of CYP3A4 and transporters researchgate.netdiva-portal.orgnih.gov. PBPK modeling has also been applied to predict atorvastatin pharmacokinetics in specific patient populations, such as those with chronic kidney disease, by incorporating disease effects on both renal and nonrenal pathways diva-portal.org. These models can help in understanding the implications of altered transporter activity and guiding dose strategies nih.govdiva-portal.org.

PBPK models can also predict the exposure of atorvastatin and its metabolites in various tissues, including muscle, which is relevant for understanding potential tissue-specific effects mdpi.comnih.gov.

Molecular Dynamics Simulations for Drug-Target Interactions

Molecular dynamics (MD) simulations are computational techniques that simulate the time-dependent behavior of molecular systems. For this compound, MD simulations are used to study its dynamic interactions with target proteins, conformational changes, and the stability of drug-target complexes over time.

MD simulations complement molecular docking by providing a dynamic view of the binding process and the flexibility of both the ligand and the protein researchgate.netnih.govroyalsocietypublishing.org. These simulations can reveal transient binding sites and the conformational changes that occur upon ligand binding royalsocietypublishing.org.

MD simulations have been used to investigate the interaction of atorvastatin with HMG-CoA reductase, providing insights into the stability of the complex and identifying key residues involved in dynamic interactions researchgate.netnih.gov. Simulations have also been applied to study the interaction of atorvastatin with serum albumin, analyzing the flexibility of atorvastatin and its role in complex stability jrespharm.com.

Furthermore, MD simulations have been utilized to explore the effects of atorvastatin on biological membranes and its potential interactions with other molecules in different environments. For instance, MD simulations have been used in studies investigating the modulation of electroporation efficacy by atorvastatin, examining its effects on membrane properties and interactions with calcium ions mdpi.com. MD simulations have also provided molecular insights into the effect of calcium-free atorvastatin on amyloid-beta aggregation, confirming that a sufficient concentration of atorvastatin is necessary to inhibit the conformational transition of amyloid-beta nih.gov.

MD simulations can also help to understand the structural origins of drug-drug interactions, such as those between atorvastatin and dronedarone mediated by CYP3A4, by revealing different modes of interaction with the enzyme's binding pocket and allosteric sites nih.gov.

Structure Activity Relationship Sar Studies and Analog Design for Atorvastatin Calcium

Elucidation of Structural Determinants for HMG-CoA Reductase Inhibition

The inhibitory activity of statins, including atorvastatin (B1662188), is primarily attributed to their structural similarity to the endogenous substrate HMG-CoA and the mevaldyl CoA transition state intermediate. nih.govwikipedia.org This structural mimicry allows statins to bind to the active site of HMG-CoA reductase, thereby preventing the binding of the natural substrate and inhibiting the catalytic conversion of HMG-CoA to mevalonate (B85504). nih.govnih.gov

A critical structural component for the biological activity of statins is the dihydroxyheptanoic acid unit. nih.govwikipedia.org This moiety is essential for binding to the active site of HMG-CoA reductase. nih.govwikipedia.org The (3R,5R) stereochemistry of this dihydroxy acid side chain is also crucial for potent inhibition, as the (3S,5S) enantiomer of atorvastatin is reported to be inactive. wikipedia.orgguidetopharmacology.org

Studies on the SAR of atorvastatin have involved assessing the inhibitory potency, often measured by the IC50 value, which represents the concentration of the compound required for half-maximal inhibition of the HMG-CoA reductase enzyme in in vitro binding assays. oup.com For instance, early research indicated that a pyrrole (B145914) substituted with an ethyl ester at the 3-position and a phenyl group at the 4-position showed lower potency compared to lovastatin. oup.com Further modifications to the pyrrole ring and its substituents led to compounds with improved inhibitory activity. oup.comsubstack.com

Molecular modeling studies, including 3D-QSAR, molecular docking, and molecular dynamics simulations, have been employed to understand the binding interactions between atorvastatin and HMG-CoA reductase at an atomic level. researchgate.net These studies have identified key residues in the enzyme's binding site, such as Lys735, Arg590, Asp690, and Asn686, and hydrophobic regions that are important for the binding of atorvastatin and its analogs. researchgate.net Hydrogen bonding interactions, such as that reported between the carbonyl oxygen of atorvastatin and Ser 565 of HMGR, also contribute to the binding affinity. researchgate.net

Rational Design and Synthesis of Atorvastatin Calcium Analogs

The rational design of this compound was influenced by molecular modeling comparisons with the structures of naturally occurring statins (like lovastatin) and other synthetic inhibitors. nih.gov The goal was to develop a potent and efficacious synthetic inhibitor of HMG-CoA reductase. nih.gov

The synthesis of atorvastatin and its analogs involves complex chemical procedures. researchgate.netnih.govbenthamscience.combiomolther.org Early synthetic efforts focused on building the core pyrrole structure and attaching the crucial dihydroxyheptanoic acid side chain. benthamscience.combiomolther.org The development of efficient and scalable synthetic routes, including chiral syntheses to obtain the enantiomerically pure active form, has been a significant aspect of atorvastatin's development. nih.govbenthamscience.com

Rational design strategies for atorvastatin analogs have involved modifying different parts of the molecule to investigate their impact on HMG-CoA reductase inhibition and other pharmacological properties. wikipedia.orgresearchgate.net This includes variations in the substituents on the pyrrole ring and modifications to the linker connecting the pyrrole core to the dihydroxyheptanoic acid side chain.

Research has explored the effect of introducing fluorine atoms or gem-difluoro groups into atorvastatin analogs, with results suggesting that such modifications could potentially enhance inhibitory activity. researchgate.net The exploration of bioisosteres, such as replacing phenyl groups with bicyclo[1.1.1]pentane, has also been considered in the design of analogs to potentially improve properties like solubility. researchgate.net

Investigation of Structural Modifications on Mechanistic Pharmacological Profiles

Structural modifications to the statin scaffold, including that of atorvastatin, can influence various pharmacological properties beyond just HMG-CoA reductase inhibition potency. wikipedia.orgsysrevpharm.org These properties include the affinity for the enzyme's active site, rates of entry into hepatic and non-hepatic tissues, availability in systemic circulation, and routes of metabolism and elimination. wikipedia.org

The differences in the ring structure and substituents among various statins contribute to variations in their lipophilicity. wikipedia.orgsysrevpharm.org Atorvastatin, with its specific structural features, exhibits a certain lipophilicity profile that influences its distribution and uptake in the body. sysrevpharm.org Lipophilicity can affect how readily a statin penetrates cell membranes and its volume of distribution. sysrevpharm.org

While the primary mechanism of action is HMG-CoA reductase inhibition, statins, including atorvastatin, have also been associated with "pleiotropic" effects, which are effects beyond lipid lowering. These effects are thought to be related, in part, to the inhibition of isoprenoid synthesis, which affects various cellular processes. While the core SAR for HMG-CoA reductase inhibition is well-defined, structural modifications might also influence the extent or nature of these pleiotropic effects, although this area is complex and still under investigation for many statins.

The design and study of atorvastatin analogs continue to be areas of research aimed at potentially developing compounds with improved potency, pharmacokinetic profiles, or reduced potential for adverse effects, by carefully considering the impact of structural changes on their interaction with HMG-CoA reductase and other biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ATORVASTATIN CALCIUM
Reactant of Route 2
ATORVASTATIN CALCIUM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.